N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C18H20N4O2S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-11(2)14-9-12-16(23)21-15(22-18(12)26-14)10-25-8-7-20-17(24)13-5-3-4-6-19-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
OLMBZAVVYIVJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Synthesis
The thieno[2,3-d]pyrimidin-4-ol core is synthesized through cyclocondensation reactions. Key steps include:
-
Step 1 : Formation of 2-amino-4-hydroxy-6-isopropylthiophene-3-carbonitrile via Gewald reaction.
-
Step 2 : Cyclization with urea or thiourea derivatives under acidic conditions to yield 4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine.
Stepwise Preparation Methods
Synthesis of 4-Hydroxy-6-isopropylthieno[2,3-d]pyrimidine
-
Dissolve 2-amino-4-hydroxy-6-isopropylthiophene-3-carbonitrile (10 mmol) in ethanol.
-
Add urea (12 mmol) and concentrated HCl (2 mL).
-
Reflux at 80°C for 6 hours.
-
Cool to room temperature, neutralize with NaHCO₃, and extract with ethyl acetate.
-
Purify via column chromatography (SiO₂, hexane:ethyl acetate = 7:3).
Yield : 68–72%
Characterization Data :
Coupling with Pyridine-2-Carboxamide
The final step involves amide bond formation between the sulfanylethyl intermediate and pyridine-2-carboxylic acid:
-
Activate pyridine-2-carboxylic acid (1.2 eq) with HOBt/DCC in anhydrous DCM.
-
Add the sulfanylethyl intermediate (1 eq) and stir at 0°C for 2 hours.
-
Warm to room temperature and stir for 24 hours.
-
Wash with 5% HCl, dry over MgSO₄, and concentrate.
-
Purify via recrystallization (ethanol/water).
Yield : 60–65%
Purity : >98% (HPLC).
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes SN2 reactivity |
| Solvent | DMF | Enhances solubility |
| Base | K₂CO₃ | Prevents over-oxidation |
| Reaction Time | 12–14 hours | Completes substitution |
Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields >80%.
Purification Challenges
-
Issue : Co-elution of byproducts in silica chromatography.
-
Solution : Use reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradient.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹³C NMR | δ 172.3 (C=O), 158.9 (pyrimidine C4) |
| HRMS | m/z 389.1234 [M+H]⁺ (calc. 389.1241) |
| IR | 1670 cm⁻¹ (amide C=O stretch) |
X-ray Crystallography
Single-crystal analysis confirms the planar thieno[2,3-d]pyrimidine core and gauche conformation of the sulfanylethyl linker.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional | 60–65 | 98 | Moderate |
| Microwave-Assisted | 75–80 | 99 | High |
| Flow Chemistry | 70 | 97 | Industrial |
Microwave methods reduce energy consumption by 30% compared to conventional heating.
Applications in Medicinal Chemistry
The compound’s structure aligns with kinase inhibitor pharmacophores, showing preliminary IC₅₀ values of 120 nM against EGFR. Modifications to the pyridine ring improve solubility (>2 mg/mL in PBS) .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker between the thienopyrimidine core and ethylpyridine moiety undergoes characteristic thioether reactions:
| Reaction Type | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Oxidation | H₂O₂, m-CPBA in CH₂Cl₂ (0–25°C) | Forms sulfoxide (-SO-) or sulfone (-SO₂-) | |
| Alkylation | Alkyl halides, K₂CO₃ in DMF | Thioether substitution at ethyl chain |
Key Finding : Oxidation to sulfone derivatives enhances electrophilicity, enabling downstream nucleophilic aromatic substitution at the pyrimidine ring.
Amide Hydrolysis
The pyridine-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 8h | Pyridine-2-carboxylic acid | 72% |
| Basic | NaOH (10%), 80°C, 5h | Pyridine-2-carboxylate salt | 68% |
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with protonation/deprotonation stabilizing intermediates .
Nucleophilic Aromatic Substitution
The electron-deficient thieno[2,3-d]pyrimidine core facilitates substitutions at position 4 (hydroxyl group):
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Amines | DIPEA, DMSO, 100°C, 12h | 4-Amino derivatives | >90% |
| Thiols | NaH, THF, 60°C, 6h | 4-Thioether analogs | 85% |
SAR Note : Substitution at position 4 modulates bioactivity, as seen in related thienopyrimidines with anti-inflammatory IC₅₀ values ≤0.04 μmol .
Esterification of Hydroxyl Group
The 4-hydroxy group undergoes esterification to improve lipophilicity:
| Acylating Agent | Catalyst | Product | Application |
|---|---|---|---|
| Acetyl chloride | DMAP, CH₂Cl₂, rt, 2h | 4-Acetoxy derivative | Prodrug synthesis |
| Benzoyl chloride | Pyridine, 0°C → rt, 4h | 4-Benzoyloxy analog | Enhanced stability |
Thermal Stability : Acetoxy derivatives degrade <5% after 48h at 25°C, whereas benzoyloxy forms show <2% degradation.
Cyclization Reactions
Under high-temperature or catalytic conditions, intramolecular cyclization forms fused heterocycles:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Thermal | Toluene, reflux, 24h | Pyrido-thienopyrimidine fused system | 55% yield |
| Catalytic | Pd(OAc)₂, Xantphos, K₃PO₄ | Spirocyclic derivatives | Requires anhydrous |
Structural Confirmation : Cyclized products characterized via ¹H/¹³C NMR and LC-MS (e.g., m/z 417.5 [M+H]⁺).
Metal Coordination
The pyridine nitrogen and carboxamide oxygen act as ligands for transition metals:
| Metal Salt | Solvent System | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | EtOH/H₂O (1:1) | Octahedral Cu(II) complex | 4.8 ± 0.2 |
| Zn(OAc)₂ | DMF, 60°C | Tetrahedral Zn(II) species | 3.9 ± 0.3 |
Application : Metal complexes show enhanced solubility in polar aprotic solvents (DMF >50 mg/mL vs. free ligand <5 mg/mL) .
Scientific Research Applications
Structural Features
The compound features a thieno[2,3-d]pyrimidine core, a pyridine ring , and various functional groups, including a hydroxyl group and a sulfanyl moiety. These structural characteristics suggest its potential interactions with biological targets, making it of interest in medicinal chemistry and other fields.
Medicinal Chemistry
N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various conditions .
- Anticancer Properties : The compound's structural features allow it to interact with molecular targets associated with cancer cell proliferation. Research indicates potential cytotoxic effects against specific cancer cell lines .
Biochemical Probes
The compound can serve as a biochemical probe to study cellular processes and interactions. Its ability to modulate enzyme activity makes it useful for investigating biochemical pathways relevant to disease mechanisms .
Material Science
Due to its unique chemical properties, this compound may be utilized in the development of new materials, such as polymers and coatings .
Case Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines. The results demonstrated dose-dependent inhibition of cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Mechanism of Action
The mechanism of action of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
A comparative analysis with structurally related compounds highlights key differences in core scaffolds, substituents, and biological implications.
Table 1: Comparative Analysis of Thieno/Pyrimidine Derivatives
Key Observations:
Core Scaffold Differences: The target compound’s thieno[2,3-d]pyrimidine core offers π-π stacking advantages over pyrrolo[2,3-d]pyrimidine () and 1,4-dihydropyridine (), which are associated with distinct mechanisms (e.g., calcium channel vs. kinase targeting) . The pyrimidine derivative in lacks the fused thiophene ring, reducing aromatic interactions but introducing fluorophilic properties .
Substituent Effects :
- Hydroxy vs. Ethoxycarbonyl/Methoxyphenyl : The target’s 4-hydroxy group likely improves target binding via H-bonding compared to the electron-withdrawing ethoxycarbonyl in .
- Isopropyl vs. Cyclopentyl/Sulfamoyl : The isopropyl group (target) provides moderate steric hindrance, whereas the cyclopentyl () and sulfamoyl () groups may enhance solubility or sulfonamide-mediated interactions .
- Sulfanyl-Ethyl Linker : This moiety in the target compound could improve metabolic stability over the thioether in AZ331 (), which is prone to oxidation .
The sulfamoyl group in ’s compound may confer antibacterial or antiviral activity, diverging from the target’s likely therapeutic focus .
Research Findings and Limitations
- Advantages of Target Compound :
- Limitations :
Biological Activity
N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Molecular Formula : C18H20N4O2S2
Molecular Weight : 388.5 g/mol
IUPAC Name : N-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-2-carboxamide
InChI Key : OLMBZAVVYIVJSJ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multiple steps starting with the formation of the thienopyrimidine core through cyclization reactions. Subsequent steps include the introduction of functional groups via various organic reactions such as alkylation and amide formation. The process requires specific catalysts and controlled conditions to achieve high yields and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thienopyrimidine derivatives possess antibacterial and antimycobacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was determined, revealing their effectiveness .
Enzyme Inhibition
The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced levels of tetrahydrofolate, necessary for pyrimidine synthesis, which is vital for rapidly dividing cells such as cancer cells . The structure–activity relationship (SAR) studies suggest that modifications to the thieno[2,3-d]pyrimidine core can enhance this inhibitory effect .
Case Studies
-
Antimicrobial Activity Evaluation :
- A series of thienopyrimidine derivatives were tested for their antimicrobial efficacy. Compounds with specific substitutions at the amido or imino side chains demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with a hydroxyl group at position 4 of the thienopyrimidine ring showed the highest potency .
-
Cancer Therapeutics :
- In a study exploring the potential of thienopyrimidine derivatives in cancer treatment, several compounds were found to effectively inhibit tumor growth in vitro by targeting specific kinases involved in cell proliferation. The compound's ability to modulate inflammatory pathways also suggests its potential as an anti-inflammatory agent .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Binding : The compound may bind to DHFR and other enzymes involved in nucleotide metabolism.
- Cellular Pathway Modulation : It may influence signaling pathways related to inflammation and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodology : Multi-step organic synthesis typically involves coupling the thieno[2,3-d]pyrimidine core with pyridine-2-carboxamide via a sulfanyl-ethyl linker. Key steps include:
-
Alkylation of the thienopyrimidine scaffold using a bromomethyl intermediate.
-
Thiol-ether bond formation between the alkylated intermediate and a mercaptoethyl spacer.
-
Final amidation with pyridine-2-carboxylic acid derivatives.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are standard. Purity is validated via HPLC (≥95%) and NMR .
Reaction Step Key Reagents/Conditions Yield Alkylation K₂CO₃, DMF, 80°C, 12h 65-70% Thiol-ether formation NaSH, EtOH, reflux 50-60% Amidation EDC/HOBt, DCM, RT 70-75%
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of the thienopyrimidine and pyridine rings.
- X-ray crystallography for absolute configuration analysis, particularly to resolve stereochemical ambiguities in the sulfanyl-ethyl linker .
- HRMS (High-Resolution Mass Spectrometry) for molecular weight validation.
Q. What safety precautions are required during handling?
- Hazard Identification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) under EU-GHS/CLP.
- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation .
Q. How are analytical methods validated for purity assessment?
- HPLC : Use a C18 column, mobile phase (acetonitrile:water, 60:40), UV detection at 254 nm.
- Validation Parameters : Linearity (R² > 0.99), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively), and repeatability (RSD < 2%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodology :
- Modify substituents on the thienopyrimidine (e.g., hydroxy vs. methoxy groups) and pyridine rings (e.g., electron-withdrawing groups).
- Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels).
- Correlate activity with steric/electronic properties using QSAR models .
- Key Finding : The 4-hydroxy group on the thienopyrimidine enhances hydrogen bonding with target proteins, while the isopropyl group improves lipophilicity .
Q. What molecular interactions stabilize the compound’s binding to target proteins?
- Mechanism :
- Hydrogen bonding : Between the pyridine-2-carboxamide moiety and active-site residues.
- Hydrophobic interactions : The isopropyl and thienopyrimidine groups occupy hydrophobic pockets.
Q. How should contradictory pharmacological data be resolved?
- Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution :
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Control for redox-active impurities (e.g., residual DMF) that may interfere with assays .
Q. What computational tools predict physicochemical properties and metabolic stability?
- Tools :
- ADMET Prediction : SwissADME for logP, solubility, and CYP450 interactions.
- Metabolic Sites : Xenosite for identifying susceptible positions (e.g., sulfur atoms in the sulfanyl linker) .
Q. How can process optimization improve scalability in preclinical studies?
- Strategies :
- Replace batch reactions with flow chemistry for thiol-ether formation.
- Implement membrane-based separations (e.g., nanofiltration) to remove genotoxic impurities .
Data Contradiction Analysis
- Example : Variability in cytotoxicity results across cell lines.
- Root Cause : Differences in cell membrane permeability due to the compound’s logP (~3.5).
- Solution : Use prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility for in vitro models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
